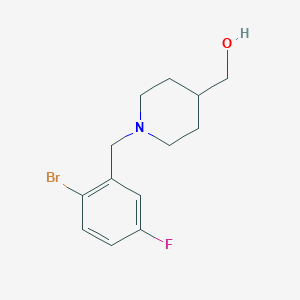

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol

Overview

Description

1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol, also known as 1-BFBPM, is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. This compound has been used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Structural Analysis and Synthesis

- Structural Exploration and Synthesis : The compound was evaluated for antiproliferative activity and characterized through various spectroscopic methods, including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. It crystallizes in the monoclinic system with specific molecular conformations and is stabilized by inter and intra-molecular hydrogen bonds. Hirshfeld surface analysis was used to analyze intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).

Reactivity and Chemical Properties

- Application of Hammett Relationship : The rates of piperidino-debromination of certain bromo-nitro-thiophens in methanol were measured, indicating that the Hammett relationship applies to tetrasubstituted compounds, including ones with a similar structural framework to the target compound (Spinelli et al., 1972).

Antimalarial Activity

- Antiplasmodial Activity against Malaria : Structurally similar synthetic 1, 4-disubstituted piperidines were evaluated for their antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Some compounds showed significant activity and selectivity for the parasite, suggesting the potential of this core structure in antimalarial drug development (Ngemenya et al., 2018).

Synthetic Methodology and Chemical Analysis

- Synthesis and Characterization of Derivatives : The compound was synthesized and characterized by spectroscopic techniques and X-ray crystallography. The study provides insights into the molecular structure and crystal packing, revealing that the piperidine ring adopts a chair conformation and the geometry around certain atoms is distorted from a regular tetrahedron (Benakaprasad et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiplasmodial activity , suggesting that the compound may target Plasmodium falciparum, the parasite responsible for malaria.

Mode of Action

It is known that the compound undergoes a free radical reaction . In this reaction, a bromine atom is lost, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may affect pathways involving free radical reactions and hydrogen removal .

Pharmacokinetics

Similar compounds have been shown to inhibit parasite growth at concentrations as low as 1 to 5 μg/ml , suggesting that the compound may have good bioavailability.

Result of Action

Similar compounds have been shown to inhibit the growth of plasmodium falciparum by 56 to 93% at a concentration of 40 μg/ml .

Action Environment

It is known that the compound undergoes a free radical reaction , which could potentially be influenced by environmental factors such as temperature and pH.

properties

IUPAC Name |

[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWQBDKGSRHTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)

![3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464855.png)

![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464857.png)

![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464858.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464859.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)

![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464864.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)